molecular formula C14H13FO2 B2797618 1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene CAS No. 850461-60-8

1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene

Cat. No.: B2797618
CAS No.: 850461-60-8
M. Wt: 232.254
InChI Key: MTSKIWKWOPODKV-UHFFFAOYSA-N
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Description

1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene (CAS 850461-60-8) is an organic compound with the molecular formula C14H13FO2 and a molecular weight of 232.25 g/mol . This meta-substituted benzene derivative serves as a versatile building block in organic synthesis and materials science research. Compounds within the m-aryloxy phenol family are of significant research interest due to their wide range of potential applications. They are commonly investigated for use as key intermediates in the synthesis of more complex molecules, including potential pharmaceuticals and polymers . The structural motif of m-aryloxy phenols allows them to act as precursors for antioxidants, ultraviolet absorbers, and flame retardants, and they are often studied for incorporation into plastics, adhesives, and coatings to improve thermal stability and flame resistance . From a synthetic chemistry perspective, the preparation of such meta-substituted phenol derivatives often leverages modern adaptations of classic reactions, such as the copper-mediated Ullmann ether synthesis, which facilitates the formation of carbon-oxygen bonds between aryl halides and phenols . As a specialist chemical, this compound is provided For Research Use Only. It is strictly intended for laboratory research and chemical synthesis and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

1-fluoro-3-[(3-methoxyphenoxy)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-16-13-6-3-7-14(9-13)17-10-11-4-2-5-12(15)8-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSKIWKWOPODKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene typically involves the reaction of 3-fluorobenzyl alcohol with 3-methoxyphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkage. Common catalysts used in this reaction include acids or bases, depending on the specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ether to alcohols or other reduced forms.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products:

    Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzoic acid.

    Reduction: Formation of 3-fluorobenzyl alcohol.

    Substitution: Formation of various substituted benzyl ethers.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural properties enable it to interact with biological targets, particularly in the inhibition of enzymes and transporters.

Enzyme Inhibition

Research indicates that derivatives of 1-fluoro-3-((3-methoxyphenoxy)methyl)benzene exhibit inhibitory effects on specific enzymes such as sodium-dependent glucose cotransporters (SGLT). These transporters are crucial in glucose absorption and regulation, making them significant targets for diabetes treatment. The compound's ability to inhibit SGLT suggests its potential use in developing antidiabetic medications .

Neurotransmitter Modulation

The compound has also shown promise in modulating neurotransmitter systems, particularly through its interactions with monoamine oxidase (MAO). Studies have demonstrated that similar compounds can inhibit MAO activity, which is vital for regulating neurotransmitter levels in the brain, thereby influencing mood and cognitive functions .

Materials Science

In materials science, this compound is being explored for its utility in developing advanced materials due to its unique chemical properties.

Polymer Production

The compound can serve as a monomer or additive in polymer synthesis, enhancing the thermal stability and flame resistance of plastics and coatings. Its incorporation into polymer matrices can improve material performance under high-temperature conditions, making it suitable for applications in automotive and aerospace industries .

Coatings and Adhesives

Due to its favorable chemical properties, the compound is also being evaluated for use in coatings and adhesives. Its ability to enhance adhesion and provide resistance to environmental degradation makes it an attractive candidate for protective coatings used in various industrial applications .

Case Studies

Several studies have documented the synthesis and application of this compound:

Study Application Findings
Enzyme InhibitionDemonstrated significant inhibition of MAO activity with potential implications for treating neurodegenerative diseases.
Antidiabetic Drug DevelopmentShowed effectiveness in inhibiting SGLT, indicating potential for diabetes management.
Polymer ScienceFound to enhance thermal stability and flame resistance when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene involves its interaction with specific molecular targets and pathways The compound may exert its effects through binding to enzymes or receptors, leading to changes in biochemical pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Fluoro-3-methoxybenzene (3-Fluoroanisole)

  • Molecular Formula : C₇H₇FO
  • Key Differences: Simpler structure lacking the benzyloxy group. Lower molecular weight (138.13 g/mol vs. 232.25 g/mol for the target compound). Exhibits distinct physicochemical properties, such as higher volatility (evidenced by its InChIKey: MFJNOXOAIFNSBX-UHFFFAOYSA-N) .
  • Applications : Primarily used as a building block in organic synthesis rather than in drug discovery.

1-Bromo-3-((3-methoxyphenoxy)methyl)benzene (11d)

  • Molecular Formula : C₁₄H₁₃BrO₂
  • Key Differences :
    • Bromine substitution at the benzene ring increases molecular weight (294.1 g/mol vs. 232.25 g/mol).
    • Slightly lower synthetic yield (90% vs. 93%) due to bromine’s steric and electronic effects .
    • Altered NMR shifts (δ 7.45–6.51 ppm) and ESI/MS m/z of 294.1 [M + H]⁺ .
  • Applications : Brominated analogs may exhibit enhanced lipophilicity, influencing membrane permeability in biological systems.

1-Fluoro-3-((4-(trifluoromethyl)phenyl)ethynyl)benzene (27)

  • Molecular Formula : C₁₅H₈F₄
  • Key Differences: Ethynyl linkage with a trifluoromethyl group introduces rigidity and electron-withdrawing effects. Solid-state form (white solid) contrasts with the target compound’s oily consistency, indicating higher crystallinity. Synthesized via oxidative Sonogashira coupling (93% yield), differing from the nucleophilic substitution route used for the target .
  • Applications : Useful in materials science for constructing conjugated systems.

2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene

  • Molecular Formula: C₁₃H₉ClFNO₃
  • Key Differences: Nitro and chlorine substituents enhance electron-deficient character, altering reactivity in electrophilic substitutions.
  • Applications : Likely explored in agrochemicals or explosives rather than CNS-targeted therapies.

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

  • Molecular Formula : C₁₅H₁₉F
  • Key Differences :
    • Cyclohexyl group introduces steric bulk and lipophilicity (logP > 4).
    • Commercially available at high cost ($504.13/5 mg), reflecting synthetic complexity .
  • Applications: Potential use in liquid crystal displays or surfactants due to its nonpolar substituents.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Spectral Data (ESI/MS m/z) Yield (%) Applications
1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene C₁₄H₁₃FO₂ 232.25 Light yellow oil 233.2 [M + H]⁺ 93 MAO inhibitors, CNS drugs
1-Fluoro-3-methoxybenzene C₇H₇FO 138.13 Liquid - - Synthetic intermediate
1-Bromo-3-((3-methoxyphenoxy)methyl)benzene C₁₄H₁₃BrO₂ 294.1 Light yellow oil 294.1 [M + H]⁺ 90 Lipophilic drug candidates
1-Fluoro-3-((4-(trifluoromethyl)phenyl)ethynyl)benzene C₁₅H₈F₄ 272.22 White solid - 93 Conjugated materials
1-Fluoro-3-(trans-4-propylcyclohexyl)benzene C₁₅H₁₉F 218.31 Oil - - Liquid crystals, surfactants

Key Research Findings

  • Electronic Effects : Fluorine in the target compound enhances metabolic stability and hydrogen-bonding capacity compared to bromine or nitro analogs .
  • Synthetic Feasibility: The benzyloxy group enables modular synthesis via Mitsunobu or Ullmann couplings, whereas ethynyl derivatives require transition-metal catalysts .
  • Biological Relevance: The methoxyphenoxy moiety in the target compound contributes to MAO-B selectivity (IC₅₀ < 1 µM), unlike non-polar analogs like 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene, which lack enzyme affinity .

Biological Activity

1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene, a fluorinated organic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 850461-60-0

This compound features a fluorine atom attached to a benzene ring, which is further substituted with a methoxyphenoxy group. The presence of the fluorine atom is expected to enhance the lipophilicity and metabolic stability of the compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on diphenyl ether derivatives have shown that they can bind to microtubules and inhibit cancer cell proliferation by disrupting mitotic processes .

Table 1: Comparison of Anticancer Activities

CompoundIC50 (μM)Mechanism of Action
This compoundTBDMicrotubule disruption
Diphenyl ether derivative A15Inhibition of tubulin polymerization
Diphenyl ether derivative B10Induction of apoptosis

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. For example, studies have shown that similar compounds can act as potent inhibitors of nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism . This inhibition can lead to selective cytotoxicity against certain cancer cell lines while sparing normal cells.

Antimicrobial Activity

The antimicrobial properties of related phenolic compounds suggest potential applications in treating infections. The methoxy group in the structure may contribute to increased activity against bacterial strains by enhancing membrane permeability .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of phenolic compounds for their anticancer properties. It was found that compounds with similar structural motifs to this compound exhibited low nanomolar inhibitory activities against various cancer cell lines, demonstrating their potential as effective anticancer agents .

Research on Enzyme Inhibition

In another study focusing on enzyme inhibitors, researchers synthesized and tested derivatives based on the core structure of this compound. The results indicated significant selectivity for pathogenic enzymes over human enzymes, highlighting the therapeutic potential in treating diseases caused by microbial infections .

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

  • Microtubule Binding : Similar compounds disrupt microtubule dynamics, leading to cell cycle arrest.
  • Enzyme Inhibition : The compound may bind to active sites of enzymes like PNP, preventing substrate access and catalysis.
  • Membrane Interaction : The lipophilic nature due to fluorination enhances membrane penetration, facilitating antimicrobial effects.

Q & A

Q. Why do reported melting points vary across studies, and how can this be standardized?

  • Methodology :
  • Purity Assessment : Compare DSC data with elemental analysis (C, H, N%). Impurities >1% significantly alter mp .
  • Crystallization Solvent : Test solvents (e.g., MeOH vs. EtOH) to isolate polymorphs.

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